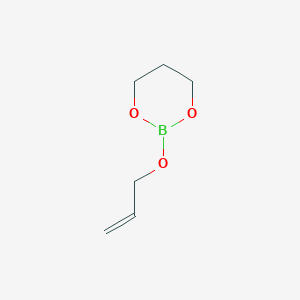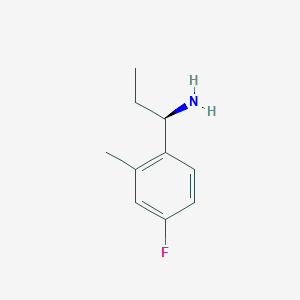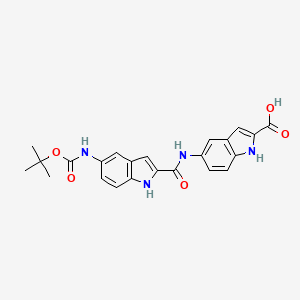
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by the presence of two indole rings, which are fused with carboxamido and tert-butoxycarbonyl groups. The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis, particularly in peptide chemistry .
Preparation Methods
The synthesis of 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butoxycarbonyl groups, followed by coupling reactions to form the desired indole derivatives . The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases . Industrial production methods may involve the use of flow microreactor systems to introduce tert-butoxycarbonyl groups efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous magnesium sulfate, boron trifluoride diethyl etherate, and sulfuric acid . For instance, the preparation of tert-butyl esters from amino acids involves the use of tert-butanol and anhydrous magnesium sulfate . The major products formed from these reactions are typically protected amino acid derivatives, which can be further utilized in peptide synthesis .
Scientific Research Applications
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex peptides and proteins . In biology, it serves as a precursor for the development of bioactive molecules that can modulate various biological pathways . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes . Additionally, it finds applications in the industry as a component in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during the synthesis of peptides and proteins . The indole rings in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include other tert-butoxycarbonyl-protected amino acids and indole derivatives . These compounds share some common properties, such as their use in peptide synthesis and their ability to interact with biological targets . the specific arrangement of functional groups in this compound provides it with distinct reactivity and applications .
Properties
Molecular Formula |
C23H22N4O5 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H22N4O5/c1-23(2,3)32-22(31)25-15-5-7-16-12(9-15)10-18(26-16)20(28)24-14-4-6-17-13(8-14)11-19(27-17)21(29)30/h4-11,26-27H,1-3H3,(H,24,28)(H,25,31)(H,29,30) |
InChI Key |
OIMHWQZAMDGEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


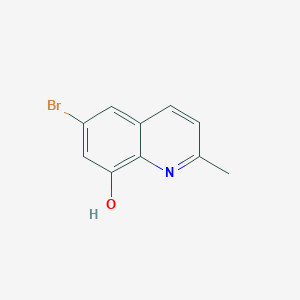
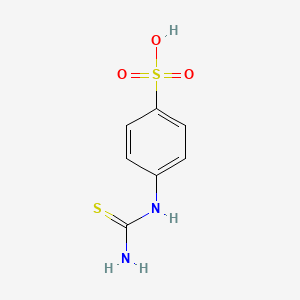
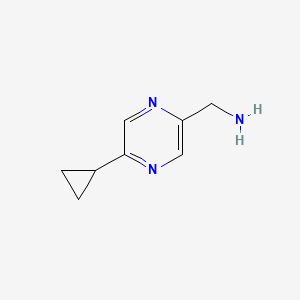
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
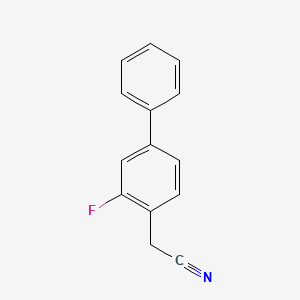
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
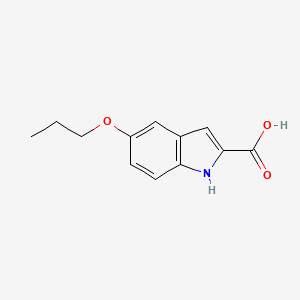
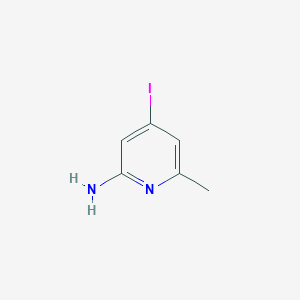
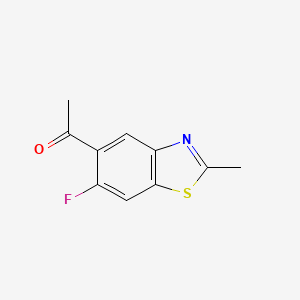
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

